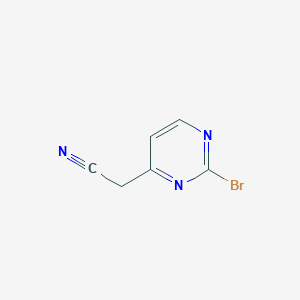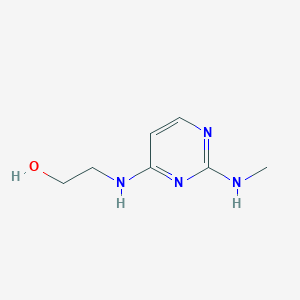
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to an indoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and hydroxy functional groups makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone typically involves the reaction of 2-hydroxyindoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyindoline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified by recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: PCC, DMP, solvents (e.g., dichloromethane), room temperature.
Reduction: Sodium borohydride, solvents (e.g., ethanol, methanol), room temperature.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of 2-Chloro-1-(2-oxoindolin-1-yl)ethanone.
Reduction: Formation of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanol.
科学的研究の応用
Chemistry
In organic synthesis, 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with indole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The indoline moiety is a common scaffold in drug design due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for incorporation into various polymeric materials.
作用機序
The biological activity of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The indoline ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(2-oxoindolin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a hydroxy group.
2-Chloro-1-(2-methoxyindolin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-1-(2-hydroxyindolin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
88150-27-0 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
2-chloro-1-(2-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4,9,13H,5-6H2 |
InChIキー |
BEVSUBXTPHBWNC-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)











![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
